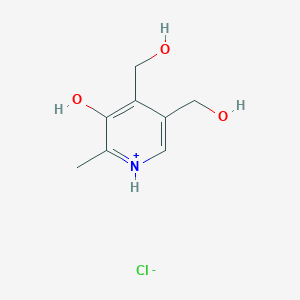

Pyridoxine Hydrochloride

描述

属性

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQODAHGAHPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65-23-6 (Parent) | |

| Record name | Pyridoxine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040792 | |

| Record name | Pyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform, Soluble in alc, acetone; slightly soluble in other organic solvents., In water, 2.2X10+5 mg/l, temp not specified. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | Pyridoxine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Platelets or thick, birefringent rods from alcohol + acetone, PLATES FROM ALCOHOL, ACETONE, COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER, White to practically white crystals or crystalline powder., Colorless-white platelets | |

CAS No. |

58-56-0, 12001-77-3 | |

| Record name | Pyridoxine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin B6, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68Y4CF58BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyridoxine hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pyridoxine hydrochloride melting point and thermal stability

An In-depth Technical Guide to the Melting Point and Thermal Stability of Pyridoxine Hydrochloride

Executive Summary

This compound, the most common salt form of Vitamin B6, is a critical component in pharmaceutical formulations and nutritional supplements.[1] Its physical and chemical stability are paramount to ensuring product quality, efficacy, and safety. This technical guide provides an in-depth analysis of two key physicochemical properties: melting point and thermal stability. We will explore the theoretical underpinnings, present data from official pharmacopeial standards, and detail advanced analytical methodologies such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document is designed for researchers, scientists, and drug development professionals, offering not only standardized data but also the causality behind experimental choices and field-proven protocols to ensure robust and reliable characterization of this essential vitamin.

The Critical Role of Physicochemical Characterization

This compound is essential for numerous metabolic functions, including amino acid metabolism and neurotransmitter synthesis.[1] In pharmaceutical manufacturing, its stability directly impacts the shelf-life and therapeutic efficacy of the final drug product. An accurate understanding of its melting point serves as a primary indicator of purity, while a thorough thermal stability profile is crucial for developing robust manufacturing processes (e.g., drying, milling, heat sterilization) and defining appropriate storage conditions.[2][3] Instability can lead to degradation, loss of potency, and the formation of potentially harmful byproducts.[4][5]

Melting Point Determination: A Key Purity Indicator

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a very narrow temperature range. The presence of impurities typically depresses and broadens this range. Therefore, melting point determination is a fundamental quality control test.

Official Pharmacopoeial Standards

Multiple international pharmacopoeias specify the melting point for this compound, often noting that it decomposes upon melting. These standards provide a benchmark for quality assessment.

| Pharmacopoeia | Specified Melting Point (°C) | Source |

| European Pharmacopoeia (Ph. Eur.) | ~205 °C (with decomposition) | [6][7][8] |

| British Pharmacopoeia (BP) | ~205 °C (with decomposition) | [6] |

| Japanese Pharmacopoeia (JP) | ~206 °C (with decomposition) | [6] |

| Various Literature/Suppliers | 202 - 215 °C | [3][4][9][10][11] |

Advanced Thermal Analysis: Differential Scanning Calorimetry (DSC)

While traditional capillary methods are useful, Differential Scanning Calorimetry (DSC) provides far more detailed and quantitative information. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For this compound, a DSC thermogram shows a sharp endothermic peak corresponding to its melting transition. The onset temperature of this peak is typically reported as the melting point.

A study utilizing DSC found a sharp endothermic peak for this compound at approximately 215°C, confirming its crystalline nature.[12] This technique is invaluable for detecting polymorphic transformations or interactions with excipients in a formulation, which might not be evident from visual melting point observation alone.

Protocol: Melting Point Determination by DSC

This protocol describes a self-validating system for the accurate determination of the melting point of this compound.

Objective: To determine the melting point (onset and peak temperature) and enthalpy of fusion (ΔHfus) of a this compound sample.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., DSC Q200, TA Instruments).

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a standard aluminum DSC pan.

-

Rationale: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate results.

-

-

Pan Sealing: Hermetically seal the pan using a sample press. This prevents any loss of mass due to sublimation or decomposition prior to melting.

-

Rationale: Since this compound can decompose upon melting, a sealed pan ensures that the measured thermal event is primarily due to fusion.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Rationale: An inert atmosphere prevents thermo-oxidative degradation, ensuring that the observed thermal events are inherent to the material itself.[13][14]

-

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.

-

Rationale: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and sensitivity.

-

-

Data Analysis:

-

Record the heat flow versus temperature curve (thermogram).

-

Determine the onset temperature of the endothermic melting peak. This is the extrapolated beginning of the melting process and is typically reported as the melting point.

-

Determine the peak temperature, which represents the point of maximum heat absorption.

-

Calculate the area under the peak to determine the enthalpy of fusion (ΔHfus) in J/g.

-

Visualization: DSC Experimental Workflow

Caption: Workflow for Melting Point Determination by DSC.

Thermal Stability and Decomposition Profile

Understanding how a substance behaves at elevated temperatures is crucial for predicting its long-term stability and ensuring safety during processing.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the primary technique for assessing thermal stability. It continuously measures the mass of a sample as it is heated in a controlled atmosphere. The resulting TGA curve plots mass loss versus temperature, revealing the temperatures at which decomposition occurs.

Studies have shown that this compound undergoes thermal degradation in distinct steps.[2] The onset temperature of mass loss is a critical parameter indicating the beginning of decomposition. Literature suggests that this compound is stable below 150°C.[2]

Decomposition Kinetics and Pathway

The thermal decomposition of this compound is a complex process. When heated, it can emit toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[4][5][15] The decomposition kinetics, including the activation energy (Ea), can be determined from TGA data. The activation energy represents the minimum energy required to initiate the decomposition reaction.

One study found the activation energy for pyridoxine decomposition to be 28.3 kcal/mol in a nitrogen atmosphere at 5% decomposition.[13][14] The decomposition mechanism and stability can be influenced by the atmosphere; some research indicates a more complex thermo-oxidative process occurs in the presence of air compared to an inert nitrogen atmosphere.[13][14] Evolved gas analysis has identified pyridoxal and o-quinone methide as potential degradation products during solid-phase decomposition.[13][16]

Protocol: Thermal Stability Assessment by TGA

This protocol provides a robust framework for evaluating the thermal stability of this compound.

Objective: To determine the onset temperature of decomposition and characterize the thermal degradation profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TGA Q50, TA Instruments).

Methodology:

-

Instrument Preparation: Tare the TGA balance to ensure accurate mass measurement.

-

Sample Preparation: Place 5-10 mg of this compound powder into a platinum or ceramic TGA pan.

-

Rationale: This sample size is sufficient to yield a clear mass loss signal while minimizing heat transfer issues. Platinum pans are used for their inertness at high temperatures.

-

-

Instrument Setup:

-

Load the sample pan onto the TGA balance mechanism.

-

Purge the furnace with an inert gas (e.g., nitrogen) or air at a defined flow rate (e.g., 60 mL/min).

-

Rationale: The choice of purge gas is critical. Nitrogen is used to study inherent thermal stability, while air is used to assess oxidative stability. Comparing results from both atmospheres provides a comprehensive stability profile.[13]

-

-

Thermal Program:

-

Equilibrate the furnace at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

Rationale: A heating rate of 10°C/min is standard for screening thermal stability and allows for comparison with DSC data. The temperature range should extend well beyond the melting point to capture all major decomposition events.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature (TGA curve).

-

Plot the derivative of the TGA curve (DTG curve), which shows the rate of mass loss and helps to distinguish overlapping decomposition steps.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (T5%).

-

Visualization: TGA Experimental Workflow

Caption: Workflow for Thermal Stability Assessment by TGA.

Visualization: Thermal Decomposition Concept

Caption: Conceptual overview of pyridoxine HCl thermal decomposition.

Factors Influencing Thermal Properties

The thermal characteristics of this compound are not absolute but can be influenced by several factors.

-

Purity and Polymorphism: The presence of impurities will lower and broaden the melting range. Furthermore, this compound may exist in different crystalline forms (polymorphs), which can have distinct melting points and stability profiles.[17]

-

Environmental Factors:

-

Light: this compound is known to be sensitive to light, and prolonged exposure can induce degradation even at ambient temperatures.[4][8][18] Therefore, it should be stored in light-resistant containers.

-

Humidity: As a water-soluble salt, this compound is susceptible to moisture. High humidity can lead to deliquescence (the process of absorbing moisture from the air to form a solution), which can significantly accelerate chemical degradation.[19]

-

Conclusion

The melting point and thermal stability of this compound are critical quality attributes that dictate its handling, formulation, and storage. Official compendia establish a melting point around 205-206°C with decomposition.[6][7] Advanced analytical techniques like DSC and TGA provide a much deeper, quantitative understanding of its thermal behavior. DSC confirms a sharp melting endotherm indicative of a crystalline material, while TGA reveals an onset of significant decomposition above 150°C, proceeding through a complex pathway that is sensitive to the surrounding atmosphere.[2][13] For drug development professionals, a thorough characterization using the protocols outlined in this guide is essential for ensuring the development of a safe, stable, and effective pharmaceutical product.

References

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. journalwjarr.com [journalwjarr.com]

- 4. This compound CAS#: 58-56-0 [m.chemicalbook.com]

- 5. This compound | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. himedialabs.com [himedialabs.com]

- 7. uspbpep.com [uspbpep.com]

- 8. This compound or Vitamin B6 Manufacturers, with SDS [mubychem.com]

- 9. 58-56-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound - LKT Labs [lktlabs.com]

- 11. oxfordlabchem.com [oxfordlabchem.com]

- 12. medicalresearchjournal.org [medicalresearchjournal.org]

- 13. researchgate.net [researchgate.net]

- 14. Study of the Thermal Stability Properties of Pyridoxine Using Thermogravimetric Analysis | Semantic Scholar [semanticscholar.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. fishersci.com [fishersci.com]

- 19. pubs.acs.org [pubs.acs.org]

From Inactive Precursor to Essential Cofactor: A Technical Guide to the Metabolic Activation of Pyridoxine to Pyridoxal-5'-Phosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B6, a designation for a group of six interconvertible vitamers, is a critical water-soluble nutrient essential for a vast array of metabolic processes.[1] The biological activity of vitamin B6 is almost entirely dependent on its conversion to the active coenzyme form, pyridoxal-5'-phosphate (PLP).[1][2][3] PLP serves as a crucial cofactor for over 140 distinct enzymatic reactions, representing approximately 4% of all classified catalytic activities, primarily centered around amino acid, carbohydrate, and lipid metabolism.[2][4][5] This guide provides a detailed technical examination of the metabolic pathway that transforms pyridoxine hydrochloride, a common supplemental form of vitamin B6, into the biologically indispensable PLP. We will dissect the enzymatic machinery, regulatory mechanisms, key influencing factors, and the state-of-the-art methodologies employed to study this vital metabolic route. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of vitamin B6 homeostasis.

The Biochemical Core: The Salvage Pathway

Animals cannot synthesize the vitamin B6 pyridine ring de novo and are therefore reliant on dietary intake and a highly efficient "salvage pathway" to convert various B6 vitamers into the active PLP coenzyme.[2] When this compound is ingested, it is absorbed in the jejunum via passive diffusion after being hydrolyzed from any phosphorylated or glycosylated forms present in food.[6] Once inside the cell, primarily in the liver, pyridoxine (PN) enters a two-step enzymatic conversion process to become PLP.[2][7]

Step 1: Phosphorylation by Pyridoxal Kinase (PDXK)

The initial and committing step in the activation of pyridoxine is its phosphorylation. This reaction is catalyzed by the cytosolic enzyme Pyridoxal Kinase (PDXK).[8][9]

-

Reaction: Pyridoxine (PN) + ATP → Pyridoxine-5'-Phosphate (PNP) + ADP

-

Enzyme: Pyridoxal Kinase (PDXK, EC 2.7.1.35)

-

Mechanism: PDXK facilitates the transfer of the terminal (gamma) phosphate group from an ATP molecule to the 5'-hydroxymethyl group of pyridoxine.[10][11] This act of phosphorylation effectively "traps" the vitamer within the cell, preventing its diffusion back out of the cell membrane.[12] PDXK is not exclusive to pyridoxine; it can also phosphorylate pyridoxal (PL) and pyridoxamine (PM) to their respective 5'-phosphate forms.[8][10]

Step 2: Oxidation by Pyridoxine-5'-Phosphate Oxidase (PNPO)

The second and rate-limiting step in the pathway is the oxidation of the newly formed PNP to PLP. This critical conversion is catalyzed by Pyridoxine-5'-Phosphate Oxidase (PNPO).[13]

-

Reaction: Pyridoxine-5'-Phosphate (PNP) + O₂ → Pyridoxal-5'-Phosphate (PLP) + H₂O₂

-

Enzyme: Pyridoxine-5'-Phosphate Oxidase (PNPO, EC 1.4.3.5)

-

Mechanism: PNPO is a homodimeric flavoprotein that utilizes a tightly bound Flavin Mononucleotide (FMN) as a cofactor.[5][13][14] The enzyme catalyzes the oxidation of the 4'-alcohol group of PNP to an aldehyde, thereby forming PLP.[15] During this reaction, a hydride is transferred from the substrate to FMN, which is subsequently re-oxidized by molecular oxygen, producing hydrogen peroxide.[5][15] This enzyme can also convert Pyridoxamine-5'-Phosphate (PMP) to PLP.[5][13]

The central role of these two enzymes forms the backbone of PLP synthesis from dietary pyridoxine.

Critical Regulatory and Influencing Factors

The efficiency of the pyridoxine-to-PLP conversion is not constant but is modulated by several physiological and genetic factors. Understanding these is paramount for both research and clinical applications.

The Riboflavin Dependency

A crucial, and often overlooked, aspect of vitamin B6 metabolism is its direct dependence on vitamin B2 (riboflavin).[16] The rate-limiting enzyme, PNPO, requires FMN as an essential cofactor for its catalytic activity.[13][17] FMN is synthesized from riboflavin.[18]

Causality: A deficiency in riboflavin leads to reduced FMN availability. This, in turn, impairs PNPO activity, creating a bottleneck in the conversion of PNP to PLP.[16] Consequently, an individual with adequate pyridoxine intake but who is deficient in riboflavin can present with the functional hallmarks of vitamin B6 deficiency.[16][17] This metabolic inter-dependency underscores the importance of assessing the status of multiple B-vitamins in clinical and research settings.

Genetic Determinants and Inborn Errors

Genetic integrity of the PDXK and PNPO genes is essential for B6 homeostasis. Mutations in these genes can lead to rare but severe inborn errors of metabolism.

-

PNPO Deficiency: Autosomal recessive mutations in the PNPO gene cause PNPO deficiency, a condition that often manifests as severe neonatal epileptic encephalopathy.[19][20] The seizures are typically resistant to standard anticonvulsants and even to pyridoxine administration, as the metabolic block prevents its conversion to active PLP.[21][22] These patients may respond to direct supplementation with PLP.[20][21]

-

PDXK Mutations: Similarly, mutations in the PDXK gene have been identified in cases of polyneuropathy and are associated with type 2 diabetes.[23]

The Pyridoxine Paradox: Inhibition and Toxicity

While pyridoxine is the precursor, at high concentrations it can paradoxically act as a competitive inhibitor of PLP-dependent enzymes.[2][24] The inactive pyridoxine molecule can compete with the active PLP cofactor for the binding site on various enzymes, thereby inhibiting their function. This phenomenon may explain why supplementation with very high doses of pyridoxine can lead to symptoms, such as sensory neuropathy, that are surprisingly similar to those of vitamin B6 deficiency.[19][24][25] This highlights a critical consideration for dosage and the choice of vitamer in supplementation strategies.

Experimental Methodologies for Pathway Elucidation

Accurate assessment of the vitamin B6 metabolic pathway requires robust and validated analytical methods. The following protocols provide a framework for quantifying key vitamers and assessing enzyme function.

Quantification of B6 Vitamers by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the gold standard for the simultaneous measurement of multiple B6 vitamers in biological matrices.

Protocol: HPLC Analysis of Plasma B6 Vitamers

-

Sample Collection & Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Immediately place on ice and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Protect from light at all stages.

-

To 200 µL of plasma, add 200 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

-

Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microfuge tube for analysis.

-

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1 M Sodium phosphate buffer, 8 mM heptanesulfonic acid (as ion-pairing agent), pH 2.2.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 2% to 25% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Detection:

-

Detector: Fluorescence Detector.

-

Wavelengths: Set excitation at 328 nm and emission at 393 nm for PLP and PL. For PN, set excitation at 290 nm and emission at 395 nm. A programmable detector is ideal.

-

-

Quantification:

-

Generate a standard curve using known concentrations of PN, PNP, and PLP standards prepared in a similar matrix.

-

Calculate vitamer concentrations in the sample by interpolating their peak areas against the standard curve.

-

Enzyme Activity Assays

Assessing the catalytic function of PDXK and PNPO is critical for diagnosing genetic deficiencies or studying inhibitory effects.

Protocol: PNPO Activity Assay (Fluorometric)

This assay measures the rate of PLP formation from the substrate PNP.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate Solution: 1 mM Pyridoxine-5'-Phosphate (PNP) in Assay Buffer.

-

Cofactor Solution: 0.5 mM Flavin Mononucleotide (FMN) in Assay Buffer.

-

Enzyme Preparation: A cell lysate or purified PNPO enzyme preparation.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 50 µL of Assay Buffer.

-

Add 10 µL of Cofactor Solution.

-

Add 20 µL of Enzyme Preparation.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of Substrate Solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the increase in fluorescence intensity (Excitation: 330 nm, Emission: 400 nm) every 60 seconds for 30 minutes. PLP is fluorescent while PNP is not under these conditions.

-

The rate of reaction is determined from the linear portion of the fluorescence vs. time plot.

-

A standard curve of known PLP concentrations should be run to convert the rate of fluorescence change to the rate of product formation (e.g., nmol/min/mg protein).

-

Summary and Future Directions

The metabolic conversion of pyridoxine to pyridoxal-5'-phosphate is a concise yet fundamentally important pathway governed by the sequential action of pyridoxal kinase and the rate-limiting, riboflavin-dependent PNP oxidase.[9][13] The integrity of this pathway is critical for providing the PLP cofactor essential for hundreds of metabolic reactions, with profound implications for amino acid metabolism, neurotransmitter synthesis, and overall cellular homeostasis.[3][21]

Disruptions to this pathway, whether through nutritional deficiencies (e.g., riboflavin), genetic defects in PDXK or PNPO, or high-dose precursor inhibition, can lead to significant pathological consequences, particularly neurological disorders.[16][19][20] For professionals in drug development, a thorough understanding of this pathway is crucial, as many therapeutic agents have the potential to interfere with vitamin metabolism, leading to unforeseen side effects.

Future research should continue to explore the intricate regulation of PLP homeostasis, including the transport of vitamers across subcellular compartments like the mitochondria and the precise mechanisms by which PLP is channeled to its numerous apoenzymes.[26] Elucidating these complex interactions will open new avenues for therapeutic interventions in a range of metabolic and neurological diseases.

References

- 1. PathWhiz [smpdb.ca]

- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 3. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 7. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]

- 9. "Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]

- 10. uniprot.org [uniprot.org]

- 11. Pyridoxal kinase - Proteopedia, life in 3D [proteopedia.org]

- 12. annualreviews.org [annualreviews.org]

- 13. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 14. Pyridoxine 5'-phosphate oxidase - Proteopedia, life in 3D [proteopedia.org]

- 15. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 16. droracle.ai [droracle.ai]

- 17. Vitamin B-6 and riboflavin, their metabolic interaction, and relationship with MTHFR genotype in adults aged 18–102 years - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Riboflavin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 19. medlink.com [medlink.com]

- 20. researchgate.net [researchgate.net]

- 21. Disorders affecting vitamin B6 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Disorders affecting vitamin B6 metabolism | Semantic Scholar [semanticscholar.org]

- 23. Vitamin B6 is governed by the local compartmentalization of metabolic enzymes during growth - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Vitamin B6: this compound vs. pyridoxal 5’-phosphate? | Mayo Clinic Connect [connect.mayoclinic.org]

- 25. Pyridoxine Paradox: The Type of Vitamin B6 that Causes Vitamin B6 Deficiency | Optimus Medica [optimusmedica.com]

- 26. Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

Pyridoxine Hydrochloride Biosynthesis in Microorganisms: From Core Pathways to Industrial Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of Vitamin B6

Vitamin B6, a collective term for six interconvertible vitamers including pyridoxine, pyridoxal, and pyridoxamine, is an indispensable metabolite in all domains of life.[1][2] Its biologically active form, pyridoxal 5'-phosphate (PLP), serves as a crucial coenzyme for over 140 distinct enzymatic reactions, governing fundamental cellular processes such as amino acid metabolism, neurotransmitter synthesis, and fatty acid metabolism.[1][2][3] While animals must acquire this essential nutrient from their diet, microorganisms, fungi, and plants possess the elegant molecular machinery for its de novo biosynthesis.[4][5] Understanding these microbial pathways is not merely an academic exercise; it is the bedrock for developing sustainable, fermentation-based manufacturing processes to replace traditional chemical synthesis, which is often reliant on harsh conditions and toxic precursors.[6][7][8]

This guide provides a deep dive into the microbial biosynthesis of pyridoxine. We will dissect the two primary de novo pathways, explore the ubiquitous salvage mechanism, discuss the intricate regulatory networks that govern cellular levels of Vitamin B6, and culminate in a practical overview of metabolic engineering strategies and analytical methodologies aimed at developing high-yield microbial cell factories.

Chapter 1: The Dichotomy of De Novo Synthesis - Two Paths to Pyridoxine

Microorganisms have evolved two distinct and mutually exclusive routes for the de novo synthesis of Vitamin B6: the DXP-dependent pathway and the DXP-independent pathway.[1][9] The nomenclature is based on the requirement of deoxyxylulose 5-phosphate (DXP) as a key precursor in the former.[4]

The DXP-Dependent Pathway: A Stepwise Assembly Line

Predominantly found in the γ-subdivision of proteobacteria, including the workhorse of modern biotechnology, Escherichia coli, the DXP-dependent pathway is a multi-enzyme process.[1][9][10] It involves the convergence of two separate branches to assemble the pyridoxine ring.

-

Branch 1 - Synthesis of 3-Amino-1-hydroxyacetone-1-phosphate: This branch begins with erythrose-4-phosphate, a key intermediate of the pentose phosphate pathway. Through a series of enzymatic steps catalyzed by Epd, PdxB, and SerC, it is converted to 4-phosphohydroxy-L-threonine (4HTP).[8][11] The enzyme PdxA then catalyzes the oxidation and decarboxylation of 4HTP to form the unstable intermediate, 3-amino-1-hydroxyacetone-1-phosphate.[4]

-

Branch 2 - Formation of Deoxyxylulose 5-Phosphate (DXP): DXP is synthesized from glyceraldehyde 3-phosphate (G3P) and pyruvate, intermediates of glycolysis, by the action of DXP synthase (Dxs).[4][8]

-

The Condensation Step: The final assembly is catalyzed by pyridoxine 5'-phosphate (PNP) synthase, PdxJ, which condenses the products of the two branches—3-amino-1-hydroxyacetone-1-phosphate and DXP—to form pyridoxine 5'-phosphate (PNP).[3][4][12]

-

Final Oxidation: The pathway culminates with the oxidation of PNP to the active cofactor, PLP, a reaction catalyzed by the FMN-dependent PNP oxidase, PdxH.[1][4]

The complexity of this pathway and the instability of certain intermediates present unique challenges for metabolic engineering.[4]

The DXP-Independent Pathway: An Elegant and Direct Route

The more widespread DXP-independent pathway is characterized by its remarkable efficiency, synthesizing PLP in a single catalytic step from basic metabolic precursors.[4] This pathway is operational in fungi, plants, archaea, and most bacteria, including Bacillus subtilis.[1][13] It relies on a sophisticated enzyme complex known as PLP synthase.

-

PLP Synthase Complex: This complex is typically a hetero-oligomer composed of two proteins: Pdx1 (also called PdxS) and Pdx2 (also called PdxT).[1]

-

Pdx2 (Glutaminase Subunit): Pdx2 functions as a glutaminase, hydrolyzing glutamine to generate ammonia.[13][14] This ammonia is then channeled intramolecularly to the active site of Pdx1.

-

Pdx1 (Synthase Subunit): Pdx1 catalyzes the complex condensation and ring formation reaction. It utilizes a pentose phosphate (ribose 5-phosphate or ribulose 5-phosphate) and a triose phosphate (glyceraldehyde 3-phosphate or dihydroxyacetone phosphate), along with the ammonia provided by Pdx2, to directly synthesize PLP.[1][4]

-

The directness of this pathway, its reliance on central metabolites, and the stability of the PLP synthase complex make it an attractive target for metabolic engineering endeavors.[15]

Chapter 2: The Salvage Pathway - Recycling and Interconversion

In addition to de novo synthesis, virtually all organisms possess a salvage pathway.[1][16] This pathway is not for initial synthesis but is critical for recycling and interconverting the various B6 vitamers that may be acquired from the environment or from protein turnover.[3][10][16] Its existence is essential for organisms like animals that lack a de novo route.[16] The core enzymatic activities are:

-

Kinase Activity: Pyridoxal kinases (such as PdxK and PdxY in E. coli) phosphorylate the non-phosphorylated vitamers (pyridoxine, pyridoxal, pyridoxamine) to their respective 5'-phosphate forms (PNP, PLP, PMP).[1][12]

-

Oxidase Activity: The FMN-dependent PdxH enzyme, also a key player in the DXP-dependent pathway, oxidizes both PNP and pyridoxamine 5'-phosphate (PMP) to the final active form, PLP.[1][3][12]

Chapter 3: Regulation of Biosynthesis - Maintaining Homeostasis

The intracellular concentration of PLP must be tightly regulated, as its highly reactive aldehyde group can be toxic in excess.[17] Microorganisms employ several layers of control.

-

Feedback Control: In E. coli, pyridoxine biosynthesis is rapidly halted by the addition of external pyridoxol, suggesting a feedback inhibition mechanism on one of the pathway enzymes.[18]

-

Transcriptional Regulation: A more nuanced level of control occurs at the genetic level. In many bacteria, including Streptococcus pneumoniae and Corynebacterium glutamicum, a MocR-type transcription factor, PdxR, controls the expression of the biosynthesis genes.[1][10] The expression of these genes is often repressed by high intracellular levels of PLP, ensuring that the cell only synthesizes the vitamin when needed.[1] In some cases, a derepression mechanism has also been observed, where the rate of synthesis increases significantly after a period of starvation for the vitamin.[19][20]

Understanding these native regulatory circuits is paramount for the rational design of overproducing strains, as it is often necessary to deregulate or bypass these controls.

Chapter 4: Metabolic Engineering for Industrial Production

While chemical synthesis is the current industrial standard, microbial fermentation offers a green and sustainable alternative.[6][21] However, wild-type microorganisms do not produce Vitamin B6 in commercially viable quantities. Metabolic engineering is the key to unlocking this potential.[6][22]

Core Engineering Strategies

| Strategy | Rationale & Causality | Example Application |

| Overexpression of Pathway Genes | The native expression levels of biosynthetic enzymes are often a rate-limiting step. By placing key genes (pdxST or pdxAJ, for example) under the control of strong, inducible promoters, the carbon flux towards pyridoxine can be significantly increased. | Overexpressing the five key DXP-dependent pathway genes (epd, pdxB, serC, pdxA, pdxJ) in Bacillus subtilis resulted in a 3.2-fold increase in pyridoxine titer.[15] |

| Increasing Precursor Supply | The de novo pathways draw precursors from central carbon metabolism (e.g., erythrose-4-phosphate, G3P, pyruvate). Overexpressing enzymes at the entry points of these pathways (e.g., DXP synthase, dxs) can enhance the pool of available precursors. | Expressing the native dxs gene in an engineered Sinorhizobium meliloti strain further boosted Vitamin B6 production to 1.30 g/L.[21] |

| Blocking Competing Pathways | Precursors for Vitamin B6 synthesis are also used in other essential metabolic pathways. Knocking out or down-regulating competing pathways can redirect carbon flux towards the desired product. | Inactivation of genes involved in bacillithiol biosynthesis in a B. subtilis mutant led to the emergence of novel routes for PLP biosynthesis.[9] |

| Process & Medium Optimization | The metabolic state of the cell is highly dependent on its environment. Optimizing fermentation parameters such as pH, temperature, aeration, and media components (e.g., carbon-to-nitrogen ratio, addition of specific amino acids or TCA cycle intermediates) can dramatically improve yield. | A comprehensive analysis and optimization of the fermentation process for an engineered E. coli strain resulted in a final pyridoxine yield of 1.95 g/L, the highest reported to date.[23][24] |

Experimental Protocol: Engineering B. subtilis for Pyridoxine Overproduction

This protocol outlines a workflow for enhancing pyridoxine production in B. subtilis by overexpressing the DXP-independent pathway genes, pdxS and pdxT.

Objective: To construct and evaluate a B. subtilis strain that overexpresses the pdxST operon for increased pyridoxine production.

Methodology:

-

Gene Amplification & Plasmid Construction:

-

1.1. Amplify the pdxS and pdxT genes from the genomic DNA of a selected source organism (e.g., B. subtilis 168) using PCR with primers containing appropriate restriction sites.

-

1.2. Digest the PCR product and an expression vector (e.g., an E. coli-B. subtilis shuttle vector with an inducible promoter like Pxyl) with the corresponding restriction enzymes.

-

1.3. Ligate the digested pdxST fragment into the linearized vector to create the recombinant plasmid pBS-pdxST. The choice of an inducible promoter is crucial to separate the growth phase from the production phase, thus minimizing metabolic burden on the cells.

-

-

Transformation and Strain Verification:

-

2.1. Transform the ligation product into competent E. coli DH5α for plasmid propagation and verification.

-

2.2. Isolate the pBS-pdxST plasmid from verified E. coli clones and transform it into a suitable B. subtilis host strain (e.g., B. subtilis 168).

-

2.3. Select for transformants on agar plates containing the appropriate antibiotic.

-

2.4. Verify the presence of the plasmid in B. subtilis colonies via colony PCR.

-

-

Cultivation and Induction:

-

3.1. Inoculate a single colony of the engineered B. subtilis and the wild-type control into a seed medium and grow overnight.[25]

-

3.2. Inoculate the main production medium with the overnight culture to a starting OD600 of ~0.1.

-

3.3. Grow the cultures at 37°C with shaking. Monitor cell growth by measuring OD600.

-

3.4. When the culture reaches the mid-exponential growth phase (OD600 ≈ 0.8-1.0), add the inducer (e.g., xylose for a Pxyl promoter) to initiate the overexpression of pdxST.

-

-

Sample Collection and Analysis:

-

4.1. Collect culture supernatant samples at regular intervals post-induction (e.g., 12, 24, 36, 48 hours).

-

4.2. Centrifuge the samples to pellet the cells and filter the supernatant.

-

4.3. Quantify the extracellular pyridoxine concentration in the supernatant using HPLC (see Chapter 5).

-

Chapter 5: Analytical Methods for Quantification

Accurate and reliable quantification of pyridoxine is essential for evaluating strain performance and optimizing fermentation processes. Several analytical techniques are available, with High-Performance Liquid Chromatography (HPLC) being the most widely used.[26][27]

Standard Protocol: HPLC-UV for Pyridoxine Quantification

Principle: This method separates pyridoxine from other components in the culture medium using a reversed-phase C18 column. Quantification is achieved by detecting the analyte's absorbance at a specific UV wavelength and comparing the peak area to a standard curve.[27]

Methodology:

-

Sample Preparation:

-

1.1. Centrifuge 1 mL of the microbial culture to pellet cells.

-

1.2. Collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining cells and debris. This step is critical to prevent column clogging.

-

1.3. Dilute the sample with the mobile phase if the pyridoxine concentration is expected to be outside the linear range of the standard curve.

-

-

Standard Curve Preparation:

-

2.1. Prepare a stock solution of pyridoxine hydrochloride of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

2.2. Perform a serial dilution of the stock solution to create a series of standards with concentrations spanning the expected sample range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of aqueous solvent and an organic modifier (e.g., 19% ethanol, 77% water, 4% acetic acid).[27] The acidic pH helps ensure pyridoxine is in a consistent, protonated state for reproducible retention.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 290 nm.[27]

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

4.1. Inject the standards to generate a standard curve by plotting peak area against concentration.

-

4.2. Inject the prepared samples.

-

4.3. Determine the concentration of pyridoxine in the samples by interpolating their peak areas on the standard curve.

-

For higher sensitivity and specificity, especially in complex matrices, methods like fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.[26][28]

Conclusion

The microbial biosynthesis of pyridoxine is a field of immense potential, bridging fundamental biochemistry with applied biotechnology. The two primary routes—the DXP-dependent and DXP-independent pathways—offer distinct targets for scientific inquiry and industrial exploitation. By leveraging the powerful tools of metabolic engineering, informed by a deep understanding of the underlying genetics and regulation, it is feasible to develop robust microbial cell factories for the sustainable production of Vitamin B6.[5][6] The continued refinement of these biological systems, coupled with precise analytical validation, will pave the way for greener and more efficient manufacturing processes, meeting the global demand for this essential vitamin.

References

- 1. The Vitamin B6 Biosynthesis Pathway in Streptococcus pneumoniae Is Controlled by Pyridoxal 5′-Phosphate and the Transcription Factor PdxR and Has an Impact on Ear Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 3. Functional and structural properties of pyridoxal reductase (PdxI) from Escherichia coli: a pivotal enzyme in the vitamin B6 salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Enhancement of vitamin B(6) levels in seeds through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin B6 metabolism in microbes and approaches for fermentative production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced microbial production of pyridoxine (Vitamin B6) in Bacillus subtilis via pathway and process optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Underground metabolism facilitates the evolution of novel pathways for vitamin B6 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knowns and Unknowns of Vitamin B6 Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 137.189.43.137:8080 [137.189.43.137:8080]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iris.uniroma1.it [iris.uniroma1.it]

- 18. Control of Pyridoxine Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. journals.asm.org [journals.asm.org]

- 21. Frontiers | Microbial Cell Factories for Green Production of Vitamins [frontiersin.org]

- 22. Enhancement of Vitamin B6 Levels in Seeds through Metabolic Engineering | Technology Networks [technologynetworks.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. ijsdr.org [ijsdr.org]

- 27. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 28. Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Pyridoxine Hydrochloride: A Technical Guide for Researchers

This guide provides an in-depth exploration of the spectroscopic properties of pyridoxine hydrochloride (Vitamin B6), a vital compound in pharmaceutical and nutritional sciences. A thorough understanding of its spectral characteristics, primarily determined by Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for quality control, structural elucidation, and formulation development. This document offers field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Analytical Significance of Spectroscopic Characterization

In the realm of pharmaceutical analysis, spectroscopic techniques serve as the cornerstone for confirming the identity, purity, and stability of active pharmaceutical ingredients (APIs) like this compound. The interaction of the molecule with electromagnetic radiation provides a unique fingerprint, offering both qualitative and quantitative information. UV-Vis spectroscopy leverages the electronic transitions within the pyridoxine molecule's chromophore, while NMR spectroscopy probes the magnetic properties of its atomic nuclei, revealing intricate details about its molecular structure and chemical environment. The hydrochloride salt form of pyridoxine ensures its solubility in aqueous media, a critical factor for many analytical and biological applications.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Quantitative Overview

UV-Vis spectroscopy is a robust and widely accessible technique for the quantitative analysis of this compound. The molecule's pyridine ring, substituted with hydroxyl, methyl, and hydroxymethyl groups, constitutes a chromophore that absorbs UV radiation, leading to characteristic electronic transitions.

The Influence of Solvent and pH on Absorption Maxima

The UV absorption spectrum of this compound is highly dependent on the pH of the medium. This is due to the protonation and deprotonation of the phenolic hydroxyl group and the pyridine nitrogen, which alters the electronic structure of the chromophore.[2][3]

In an acidic medium, such as 0.1 N hydrochloric acid, the pyridine nitrogen is protonated, resulting in a single absorption maximum (λmax) typically observed around 290 nm.[4] The European Pharmacopoeia specifies a range of 288 nm to 296 nm for this peak. As the pH increases to neutral, a phosphate buffer for instance, two absorption maxima emerge, one between 248 nm and 256 nm and another between 320 nm and 327 nm. At a highly alkaline pH of 11.1, the deprotonation of the phenolic hydroxyl group leads to a different spectral profile.[2][3] This pH-dependent behavior is a critical consideration in method development for quantification.

Below is a summary of the UV-Vis absorption maxima for this compound under different conditions:

| Solvent/Medium | pH | Absorption Maximum (λmax) |

| 0.1 N Hydrochloric Acid | ~1 | ~290 nm |

| Phosphate Buffer | Neutral | ~252 nm and ~324 nm |

| Aqueous Solution | 1.7 | Distinct spectrum[2][3] |

| Aqueous Solution | 11.1 | Distinct spectrum[2][3] |

Experimental Protocol for UV-Vis Analysis

The following protocol outlines a standard procedure for the quantitative determination of this compound using UV-Vis spectrophotometry, based on pharmacopeial methods.

-

Standard Solution Preparation: Accurately weigh a quantity of USP this compound Reference Standard and dissolve it in 0.1 N hydrochloric acid to obtain a stock solution. Further dilute the stock solution with the same solvent to achieve a final concentration of approximately 10-20 µg/mL.

-

Sample Solution Preparation: For a solid dosage form, finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask. Add 0.1 N hydrochloric acid, sonicate to dissolve, and dilute to volume. Filter the solution if necessary. For a liquid formulation, an appropriate volume can be directly diluted with 0.1 N hydrochloric acid.

-

Spectrophotometric Measurement: Record the UV absorbance of the standard and sample solutions at the wavelength of maximum absorbance (approximately 290 nm) using a suitable spectrophotometer, with 0.1 N hydrochloric acid as the blank.

-

Calculation: The concentration of this compound in the sample can be calculated using the Beer-Lambert law by comparing the absorbance of the sample solution with that of the standard solution.

References

The Architect of Amino Acid Metabolism: A Technical Guide to Pyridoxine Hydrochloride's Coenzymatic Role

Abstract

Pyridoxine hydrochloride, a water-soluble vitamer of the B6 family, is a linchpin in cellular metabolism, not in its native form, but through its transformation into the catalytically indispensable coenzyme, pyridoxal 5'-phosphate (PLP). This guide provides an in-depth technical exploration of the journey from pyridoxine to the active PLP coenzyme and its profound role in orchestrating a vast array of enzymatic reactions, primarily centered around amino acid metabolism. We will dissect the intricate chemical mechanisms that empower PLP to act as a versatile catalyst, detail robust experimental protocols for the characterization of PLP-dependent enzymes, and present quantitative data to inform research and development. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of PLP's biochemical significance and the methodologies to investigate its enzymatic partners.

From Prodrug to Powerhouse: The Metabolic Activation of Pyridoxine

This compound, as administered or ingested, is a stable precursor that must undergo a two-step enzymatic conversion, primarily in the liver, to become the biologically active pyridoxal 5'-phosphate (PLP).[1] This metabolic activation is crucial for its function, as PLP is the form that directly participates in enzymatic catalysis.

The first step is the phosphorylation of pyridoxine by the enzyme pyridoxal kinase , which utilizes ATP to yield pyridoxine 5'-phosphate (PNP).[2] Subsequently, pyridoxine 5'-phosphate oxidase , a flavin mononucleotide (FMN)-dependent enzyme, catalyzes the oxidation of PNP to the aldehyde form, PLP.[3] This final, rate-limiting step is critical for maintaining the cellular pool of this essential coenzyme.[3]

Caption: Metabolic activation of this compound to pyridoxal 5'-phosphate.

The Chemical Virtuosity of Pyridoxal 5'-Phosphate: A Mechanistic Deep Dive

The remarkable catalytic versatility of PLP stems from its ability to form a covalent Schiff base (internal aldimine) with a conserved lysine residue in the active site of PLP-dependent enzymes.[4][5] Upon substrate binding, the amino group of the substrate displaces the lysine, forming a new Schiff base (external aldimine).[5] This process, known as transaldimination, positions the substrate for catalysis.[4]

A key feature of PLP is its pyridine ring, which acts as an "electron sink," stabilizing the transient carbanionic intermediates that are central to the diverse reactions it catalyzes.[6] The protonated pyridine nitrogen enhances this electron-withdrawing capability, facilitating the cleavage of bonds at the α-carbon of the amino acid substrate.[7]

PLP-dependent enzymes catalyze a wide array of reactions, including:

-

Transamination: The transfer of an amino group from an amino acid to an α-keto acid, a cornerstone of amino acid synthesis and degradation.[8]

-

Decarboxylation: The removal of a carboxyl group, crucial for the synthesis of neurotransmitters like GABA, dopamine, and serotonin.[5][9]

-

Racemization: The interconversion of L- and D-amino acids, important for bacterial cell wall synthesis and other specialized metabolic pathways.[10]

-

β- and γ-Elimination/Substitution: Reactions involving the side chains of amino acids.

Caption: Generalized catalytic cycle of a PLP-dependent transaminase.

In the Laboratory: Methodologies for Studying PLP-Dependent Enzymes

The functional characterization of PLP-dependent enzymes is fundamental to understanding their roles in health and disease and for their exploitation as biocatalysts. Rigorous experimental design and execution are paramount.

Apoenzyme Preparation and Reconstitution

Many purified PLP-dependent enzymes may exist as apoenzymes, lacking the PLP cofactor.[5] To obtain catalytically active holoenzymes, reconstitution is a critical step.

Protocol 1: Apoenzyme Reconstitution [11]

-

Apoenzyme Preparation: If the purified enzyme is a holoenzyme, the PLP can be removed by treatment with a reagent such as hydroxylamine, followed by dialysis or gel filtration to remove the reagent and the released PLP.[12]

-

PLP Stock Solution: Prepare a 10 mM stock solution of PLP in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0). Protect the solution from light, as PLP is light-sensitive.[5][13] Store aliquots at -20°C or -80°C.[13]

-

Reconstitution: To the apoenzyme solution (e.g., 10 µM in 50 mM HEPES, pH 7.2), add a molar excess of the PLP stock solution (a final concentration of 50-100 µM is a good starting point).[5]

-

Incubation: Gently mix and incubate the solution at room temperature for 30-60 minutes to allow for the formation of the internal aldimine.[11]

-

(Optional) Removal of Excess PLP: If unbound PLP interferes with downstream assays, it can be removed by buffer exchange using a desalting column or centrifugal concentrator.[11]

Enzyme Activity Assays

The choice of assay depends on the specific reaction catalyzed by the enzyme of interest. Spectrophotometric assays are often preferred due to their convenience and amenability to high-throughput screening.

Protocol 2: Coupled Spectrophotometric Assay for Aminotransferases [14]

This assay couples the production of an α-keto acid to the oxidation of NADH by a dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture: In a quartz cuvette or a 96-well UV-transparent plate, prepare a reaction mixture containing:

-

50 mM HEPES buffer, pH 7.5

-

10 mM L-amino acid substrate (e.g., L-aspartate)

-

2 mM α-ketoglutarate

-

0.2 mM NADH

-

10 units/mL of a suitable coupling dehydrogenase (e.g., malate dehydrogenase for aspartate aminotransferase)

-

50 µM PLP (if using an apoenzyme)

-

-

Enzyme Addition: Initiate the reaction by adding the aminotransferase to the reaction mixture.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer or plate reader.

-

Calculation of Activity: The rate of NADH oxidation is proportional to the aminotransferase activity. The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 3: Coupled Spectrophotometric Assay for Decarboxylases [15][16]

This assay couples the release of CO₂ to the oxidation of NADH.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM HEPES buffer, pH 7.0

-

2 mM phosphoenolpyruvate

-

0.2 mM NADH

-

10 units/mL phosphoenolpyruvate carboxylase

-

10 units/mL malate dehydrogenase

-

50 µM PLP

-

-

Enzyme Addition: Initiate the reaction by adding the decarboxylase and the amino acid substrate (e.g., 10 mM L-lysine).

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm.

-

Calculation of Activity: The rate of decrease in absorbance is proportional to the rate of CO₂ production.

Quantitative Insights: Kinetic Parameters of PLP-Dependent Enzymes

The kinetic parameters of an enzyme provide valuable information about its catalytic efficiency and substrate affinity. These values are crucial for drug development and for understanding the enzyme's physiological role.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |

| Porcine Cytosolic Aspartate Aminotransferase | L-Aspartate | 1.8 | 330 | 1.8 x 10⁵ | [17] |

| α-Ketoglutarate | 0.04 | 330 | 8.3 x 10⁶ | [17] | |

| Human Cytosolic Alanine Aminotransferase | L-Alanine | 22 | 530 | 2.4 x 10⁴ | [17] |

| α-Ketoglutarate | 0.3 | 530 | 1.8 x 10⁶ | [17] | |

| E. coli Glutamate Decarboxylase (GAD67 isoform) | L-Glutamate | ~1 | N/A | N/A | [18][19] |

Note: Kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition. The values presented here are for illustrative purposes.

Conclusion and Future Directions

This compound, through its conversion to PLP, serves as a master coenzyme, enabling a vast repertoire of enzymatic reactions that are fundamental to life. The intricate mechanisms of PLP-dependent enzymes, characterized by the formation of Schiff base intermediates and the stabilizing influence of the pyridine ring, continue to be an active area of research. A thorough understanding of these enzymes, facilitated by robust experimental methodologies, is critical for the development of novel therapeutics targeting a range of diseases, from neurological disorders to cancer and infectious diseases. The continued exploration of the structure, function, and regulation of PLP-dependent enzymes will undoubtedly unveil new opportunities for therapeutic intervention and biotechnological applications.

References

- 1. PLP-dependent enzymes as important biocatalysts for the pharmaceutical, chemical and food industries: a structural and mechanistic perspective - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Kinetics of brain glutamate decarboxylase. Interactions with glutamate, pyridoxal 5'-phosphate and glutamate-pyridoxal 5'-phosphate Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms and Structures of Vitamin B6-Dependent Enzymes Involved in Deoxy Sugar Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes [bmbreports.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]

- 7. Pyridoxal 5'-Phosphate: Electrophilic Catalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 9. Resolution of pyridoxal 5'-phosphate from O-acetylserine sulfhydrylase from Salmonella typhimurium and reconstitution of apoenzyme with cofactor and cofactor analogues as a probe of the cofactor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic mechanism and properties of pyridoxal 5′-phosphate independent racemases: how enzymes alter mismatched acidity and basicity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A general coupled spectrophotometric assay for decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A continual spectrophotometric assay for amino acid decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of Pyridoxine Hydrochloride (Vitamin B6)

Introduction

Pyridoxine hydrochloride, the hydrochloride salt of pyridoxine, is the most common and stable form of Vitamin B6, an essential water-soluble vitamin.[1] Vitamin B6 is a crucial coenzyme in over 140 enzymatic reactions, playing a vital role in the metabolism of amino acids, glucose, and lipids.[1] Its active form, pyridoxal 5'-phosphate (PLP), is indispensable for the synthesis of neurotransmitters, hemoglobin, and for maintaining normal homocysteine levels.[2] Given its significance in human health, the development of efficient and scalable synthetic routes for this compound has been a subject of extensive research in both academic and industrial laboratories.[3] This guide provides a detailed technical overview of the predominant laboratory synthesis methods for this compound, with a focus on the underlying chemical principles, experimental protocols, and process optimization.

Core Synthesis Strategy: The Oxazole Method

The most commercially viable and widely adopted approach for synthesizing this compound is the "oxazole method."[1][4] This elegant strategy hinges on the construction of the pyridine ring, the core structure of pyridoxine, through a hetero-Diels-Alder reaction between a substituted oxazole (the diene) and a suitable dienophile.[5][6] This method has proven to be robust, offering high yields and the flexibility for various modifications to improve safety and efficiency.[7][8]

Conceptual Framework of the Oxazole Synthesis

The fundamental principle of the oxazole method is a [4+2] cycloaddition reaction. A 5-alkoxy-4-methyloxazole serves as the electron-rich diene, which reacts with a dienophile, typically a derivative of maleic or fumaric acid, to form a bicyclic intermediate.[6][9] This intermediate is unstable and readily undergoes a retro-Diels-Alder reaction, eliminating a molecule to form the substituted pyridine ring. Subsequent chemical transformations convert the substituents on the pyridine ring to the hydroxymethyl groups characteristic of pyridoxine.

Visualizing the Core Synthesis Pathway

Caption: Generalized workflow of the oxazole method for pyridoxine synthesis.

Detailed Experimental Protocol: An Improved Oxazole Synthesis

The following protocol is a synthesized representation of an improved and more environmentally conscious version of the classic oxazole method. Traditional methods often employed hazardous reagents like phosphorus oxychloride and toxic solvents like benzene.[3][7][8] Modern adaptations focus on safer and more sustainable alternatives.[7][8][10]

Part 1: Synthesis of the Key Intermediate (5-Butoxy-4-methyloxazole)

The synthesis begins with readily available starting materials, often an amino acid like alanine.[1] The following steps outline a typical sequence to generate the crucial oxazole intermediate.

Step 1: N-formylation of Alanine Ethyl Ester

-

To a solution of alanine ethyl ester hydrochloride in a suitable solvent (e.g., toluene), add a base (e.g., triethylamine) to neutralize the hydrochloride.

-

Slowly add ethyl formate and heat the mixture to reflux for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until completion.

-

Upon completion, cool the reaction mixture and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-formylalanine ethyl ester.

Step 2: Condensation with Dibutyl Oxalate

-

Prepare a solution of sodium ethoxide in ethanol.

-

To this solution, add the N-formylalanine ethyl ester and dibutyl oxalate.

-

Heat the mixture to reflux for an extended period (e.g., 12-18 hours).

-

After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid) and remove the solvent under vacuum. The resulting crude product is used in the next step without extensive purification.

Step 3: Dehydration and Cyclization to form 5-Butoxy-4-methyloxazole

-

Dissolve the crude product from the previous step in an appropriate solvent like toluene.

-

A key improvement in modern synthesis is the replacement of hazardous dehydrating agents. A combination of trichloroisocyanuric acid (TCCA), triphenylphosphine (Ph3P), and triethylamine (Et3N) can be used as an efficient and safer alternative to phosphorus oxychloride.[7][8][10]

-

Add the dehydrating agents sequentially at a controlled temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Filter the reaction mixture to remove solid byproducts and wash the filtrate with water.

-

Purify the crude 5-butoxy-4-methyloxazole by vacuum distillation.

Part 2: The Diels-Alder Reaction and Final Conversion

Step 4: Diels-Alder Cycloaddition

-